1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide
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Overview
Description
1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide is an organic compound that features a piperidine ring substituted with a trifluoroethyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with hydrazine hydrate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carbohydrazide moiety can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidine-4-ol: This compound has a hydroxyl group instead of a carbohydrazide group.
1-(2,2,2-Trifluoroethyl)piperidine-4-carbaldehyde: This compound features an aldehyde group instead of a carbohydrazide group.
Uniqueness
1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide is unique due to the presence of both the trifluoroethyl and carbohydrazide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O/c9-8(10,11)5-14-3-1-6(2-4-14)7(15)13-12/h6H,1-5,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISEKFNEMXHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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